molecular formula C25H23ClN2OS B2748607 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532972-71-7

4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2748607
CAS No.: 532972-71-7
M. Wt: 434.98
InChI Key: KGSGLXYOTQVFKW-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group in the benzamide moiety to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a 2-methylphenylmethylsulfanyl group and a 4-chlorobenzamide moiety sets it apart from other indole derivatives .

Properties

IUPAC Name

4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c1-18-6-2-3-7-20(18)17-30-24-16-28(23-9-5-4-8-22(23)24)15-14-27-25(29)19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSGLXYOTQVFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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